molecular formula C8H8F3NO2S B1312517 N-methyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 882423-09-8

N-methyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B1312517
M. Wt: 239.22 g/mol
InChI Key: GBWSVFJWWNNYKC-UHFFFAOYSA-N
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Description

“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C8H8F3NO2S . It has a molecular weight of 239.22 .


Molecular Structure Analysis

The molecular structure of “N-methyl-3-(trifluoromethyl)benzenesulfonamide” is represented by the formula C8H8F3NO2S . The compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms .


Physical And Chemical Properties Analysis

“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is a solid at room temperature . It has a molecular weight of 239.21 .

Scientific Research Applications

Synthesis and Characterization

The development and characterization of derivatives related to N-methyl-3-(trifluoromethyl)benzenesulfonamide have been extensively studied. For instance, novel derivatives have been synthesized for potential applications in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds have shown promising results in preliminary evaluations, highlighting their significance in medicinal chemistry research (Ş. Küçükgüzel et al., 2013).

Environmental Analysis

In the environmental science domain, techniques have been developed for the efficient extraction and determination of benzenesulfonamide compounds from soil samples. This is crucial for monitoring emerging contaminants and understanding their impact on ecosystems (Andrea Speltini et al., 2016).

Biochemical Applications

Biochemically, N-methyl-3-(trifluoromethyl)benzenesulfonamide derivatives have been identified as novel inverse agonists for retinoic acid receptor-related orphan receptors (RORs), which play vital roles in regulating various physiological processes. This discovery opens new avenues for therapeutic intervention in metabolic and immune disorders (Naresh Kumar et al., 2010).

Photodynamic Therapy

The potential for photodynamic therapy applications has been highlighted through the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for cancer treatment (M. Pişkin et al., 2020).

Antimalarial Research

Research into antimalarial prototypes has led to the synthesis of new benzenesulfonamide derivatives, demonstrating the continued exploration of sulfonamide compounds in developing new therapeutic agents against malaria (N. Boechat et al., 2011).

Structural Analysis and Pharmacology

Studies on the structures and pharmacological activities of benzenesulfonamides, including their antibacterial and anti-enzymatic potentials, highlight the diversity of applications these compounds have in scientific research. This includes developing new antibacterial agents and exploring their roles in various biochemical pathways (S. Thamizharasi et al., 2002).

Safety And Hazards

The safety data sheet for a similar compound, “4-Bromo-N-methyl-3-(trifluoromethyl)-benzenesulfonamide”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

N-methyl-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-12-15(13,14)7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWSVFJWWNNYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429164
Record name N-methyl-3-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(trifluoromethyl)benzenesulfonamide

CAS RN

882423-09-8
Record name N-methyl-3-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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